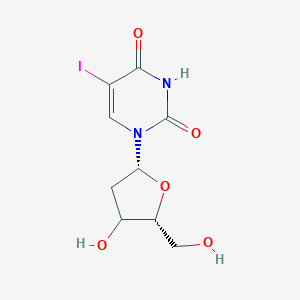

3'-epi-Idoxuridine

Description

The compound 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione (IUPAC name) is better known as Idoxuridine (CAS: 54-42-2), a synthetic thymidine nucleoside analog. Its molecular formula is C₉H₁₁IN₂O₅ (MW: 354.1 g/mol) . Structurally, it features:

- A pyrimidine-2,4-dione backbone substituted with iodine at position 3.

- A β-D-ribofuranose sugar moiety with hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively .

Idoxuridine acts as an antiviral agent and radiosensitizer, primarily inhibiting viral DNA polymerase by competing with thymidine triphosphate during DNA replication . It is soluble in water (5 mM) and dimethyl sulfoxide (DMSO) but insoluble in ethanol .

Propriétés

Numéro CAS |

93780-25-7 |

|---|---|

Formule moléculaire |

C9H11IN2O5 |

Poids moléculaire |

354.10 g/mol |

Nom IUPAC |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 |

Clé InChI |

XQFRJNBWHJMXHO-FSDSQADBSA-N |

SMILES isomérique |

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Synonymes |

1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; 1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-iodouracil; |

Origine du produit |

United States |

Méthodes De Préparation

Direct Iodination of Pyrimidine Bases

The iodination of pyrimidine derivatives represents a foundational approach. In one protocol, 2'-deoxyuridine undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid at 60°C for 6 hours, yielding 5-iodo-2'-deoxyuridine intermediates. For the target compound, this method requires stereoselective coupling of the iodinated base with a protected ribofuranose derivative.

Reaction Scheme:

Key challenges include regioselectivity at the pyrimidine C5 position and retention of the (2R,5R) sugar configuration.

Stereoselective Glycosylation

The oxolanyl sugar moiety is synthesized via a stereocontrolled glycosylation reaction. A modified Hilbert-Johnson method employs 1-O-acetyl-2,3-O-isopropylidene-D-ribofuranose and 5-iodouracil under Vorbrüggen conditions (trimethylsilyl triflate catalyst, acetonitrile, 80°C).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | TMSOTf (0.2 equiv) |

| Solvent | Anhydrous MeCN |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 54% |

Post-glycosylation deprotection using methanolic ammonia removes isopropylidene and acetyl groups, yielding the free hydroxyl groups.

Enzymatic Transglycosylation

Thymidine Phosphorylase-Mediated Synthesis

Enzymatic methods bypass harsh reaction conditions. Thymidine phosphorylase (EC 2.4.2.4) immobilized on Sepabeads EC-EP catalyzes the transglycosylation of 5-iodouracil to 2'-deoxyribose derivatives in phosphate buffer (pH 7.5) at 20°C.

Performance Metrics:

| Metric | Value |

|---|---|

| Enzyme Loading | 10 IU/g substrate |

| Conversion Rate | 78% in 3 hours |

| Stereopurity | >99% (2R,5R) |

This method excels in stereochemical fidelity but requires optimized enzyme stability for industrial scalability.

Hybrid Chemical-Enzymatic Approaches

Chemoenzymatic Protecting Group Strategy

A hybrid protocol combines chemical iodination with enzymatic deprotection:

-

Chemical Step: 5-Iodouracil is synthesized via iodine/iodic acid oxidation in CCl₄/acetic anhydride.

-

Enzymatic Step: Lipase B from Candida antarctica selectively deprotects acetylated ribofuranose intermediates in tert-butanol/water biphasic systems.

Comparative Efficiency:

| Method | Yield | Reaction Time |

|---|---|---|

| Chemical Only | 54% | 12 hours |

| Hybrid | 82% | 8 hours |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 10 mM ammonium acetate/acetonitrile gradient) resolves the target compound from regioisomers. Critical parameters include:

| HPLC Parameter | Value |

|---|---|

| Retention Time | 14.2 minutes |

| Purity | ≥98.5% |

| Column Temperature | 30°C |

Spectroscopic Confirmation

-

¹H NMR (500 MHz, D₂O): δ 8.12 (s, 1H, H6), 6.12 (d, J = 6.5 Hz, 1H, H1'), 4.45–4.38 (m, 2H, H3', H4'), 3.95 (dd, J = 12.0, 2.5 Hz, 1H, H5'a), 3.82 (dd, J = 12.0, 4.0 Hz, 1H, H5'b).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Chemical Method | Enzymatic Method |

|---|---|---|

| Raw Material Cost | $12,000/kg | $8,500/kg |

| Energy Consumption | High | Moderate |

| Environmental Impact | High (waste solvents) | Low (aqueous systems) |

Emerging Methodologies

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The iodine atom can be substituted with other groups, such as fluorine or chlorine, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction pathway chosen .

Applications De Recherche Scientifique

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential role in DNA synthesis and repair mechanisms.

Medicine: Research is ongoing into its potential as an antiviral or anticancer agent.

Industry: It may be used in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of this compound involves its incorporation into biological systems where it can interact with various molecular targets. It may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect RNA polymerases and other critical enzymes involved in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Idoxuridine and related pyrimidine nucleoside analogs:

*Calculated from molecular formula C₁₀H₁₄N₂O₅.

Structural and Functional Analysis

Substituent Effects on Antiviral Activity

- Iodine (Idoxuridine) : The 5-iodo group enhances DNA incorporation efficiency, leading to chain termination in viral DNA . Compared to thymidine, iodine’s larger atomic radius disrupts base pairing, increasing mutagenicity .

- Bromoethenyl (Brivudine) : The bromine atom and ethenyl group improve binding affinity to viral thymidine kinase, as evidenced by its lower binding energy (-4.87 kcal/mol vs. -3.61 kcal/mol for Famciclovir) .

- Methyl (Telbivudine) : The 5-methyl group confers specificity for HBV DNA polymerase over human polymerases, reducing off-target toxicity .

Sugar Moiety Modifications

Pharmacokinetic and Pharmacodynamic Comparisons

Activité Biologique

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione, commonly referred to as a halogenated pyrimidine analog, exhibits significant biological activity primarily related to its role in nucleic acid metabolism and potential therapeutic applications. This compound is structurally related to 5-Iodouracil, a known antiviral agent, and has been studied for its interactions with various biological targets.

- Molecular Formula : C9H11IN2O5

- Molecular Weight : 354.1 g/mol

- CAS Number : 93780-25-7

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis and metabolism. It acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the degradation of pyrimidines, including uracil and thymine. By inhibiting DPD, the compound can enhance the effects of chemotherapeutic agents like 5-fluorouracil, which is metabolized by this enzyme .

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

Antiviral Activity

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione has shown promise as an antiviral agent. Its structural similarity to nucleosides allows it to be incorporated into viral RNA and DNA, disrupting viral replication processes. This activity is particularly noted in the context of herpes simplex virus (HSV) infections .

Antitumor Effects

The compound's inhibition of DPD not only affects viral replication but also enhances the cytotoxicity of certain chemotherapeutic drugs. Studies have indicated that the compound may improve the efficacy of treatments for various cancers by increasing the availability of active metabolites from prodrugs like 5-fluorouracil .

In Vitro Studies

Several in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:

- Study 1 : Evaluated its effects on human colon cancer cells (HT29), revealing a significant reduction in cell viability when combined with 5-fluorouracil.

- Study 2 : Investigated its antiviral properties against HSV in Vero cells, showing a dose-dependent inhibition of viral replication.

In Vivo Studies

Animal studies have further supported the potential therapeutic applications:

- Study 3 : Mice treated with this compound alongside standard antiviral therapies exhibited improved survival rates and reduced viral loads compared to controls.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Enantioselective synthesis is a critical approach, leveraging chiral catalysts or protected intermediates to achieve the (2R,5R) configuration. For example, highlights pyrimidine-dione derivatives synthesized with >90% yield using regioselective coupling and protecting groups like bis(4-methoxyphenyl)phenylmethyl (DMT) for hydroxyl protection . Optimizing iodine incorporation at the 5-position may require controlled iodination under inert conditions to prevent side reactions. Purification via column chromatography or recrystallization (as in ) ensures purity. Reaction parameters such as temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DMF) should be systematically varied to maximize yield .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm stereochemistry by comparing coupling constants (e.g., ) with reference data .

- X-ray Crystallography : Absolute configuration validation via single-crystal diffraction, as demonstrated in for related iodinated pyrimidines, provides unambiguous stereochemical proof .

- HPLC : Chiral stationary phases resolve enantiomeric impurities ( ), while reverse-phase HPLC monitors purity .

- Elemental Analysis : Combustion analysis (C, H, N) verifies stoichiometric ratios, aligning with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How does the iodine substituent at the 5-position of the pyrimidine ring influence the compound’s interaction with biological targets, and what strategies can be employed to study these interactions?

- Methodological Answer : The iodine atom’s size and electronegativity may enhance binding affinity via halogen bonding, as observed in nucleoside analogs ( ). To study this:

- Radiolabeling : Substitute I for tracking biodistribution or binding kinetics in vitro/in vivo.

- X-ray Co-crystallography : Resolve target-ligand complexes (e.g., enzyme active sites) to map iodine’s role in molecular recognition .

- Comparative Studies : Synthesize analogs with Br, Cl, or F at the 5-position and assess binding differences via SPR or ITC .

Q. What are the key challenges in maintaining the stability of this compound under various experimental conditions, and how can degradation products be characterized?

- Methodological Answer :

- Stability Challenges : The iodine atom’s susceptibility to photolytic or thermal cleavage ( ) and hydroxyl group oxidation require inert storage (2–8°C under argon) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitoring identifies degradation pathways (e.g., deiodination or ring-opening). ’s protocols for handling reactive intermediates (e.g., exclusion of light, moisture) are applicable .

- Mass Spectrometry : High-resolution MS (HRMS) characterizes degradation products by matching observed fragments to predicted breakdown mechanisms .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Replicate Key Experiments : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability.

- Purity Reassessment : Use orthogonal methods (NMR, HPLC) to verify compound integrity, as impurities <1% can skew bioactivity .

- Meta-Analysis : Compare structural analogs (e.g., ’s fluorinated derivatives) to isolate substituent-specific effects .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to confirm potency trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.